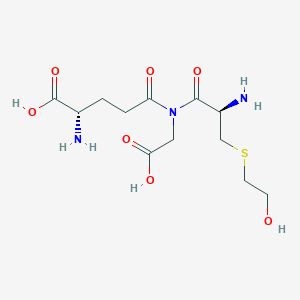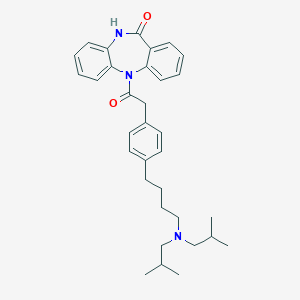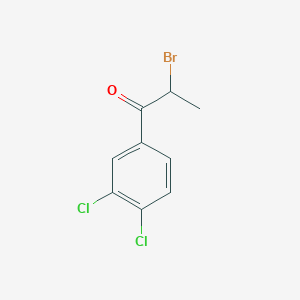
2-Bromo-1-(3,4-dichlorophényl)propan-1-one
Vue d'ensemble
Description
La N-acétylcolchinol est un dérivé synthétique de la colchicine, un pseudo-alcaloïde bien connu. La colchicine est largement utilisée pour traiter la goutte, les maladies immunitaires et l'arthrite psoriasique. La N-acétylcolchinol est connue pour sa capacité à inhiber la polymérisation de la tubuline, ce qui en fait un composé important dans la recherche et le traitement du cancer .
Applications De Recherche Scientifique
N-acetylcolchinol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the synthesis of analogues of bupropion , a medication primarily used as an antidepressant and smoking cessation aid .
Mode of Action
The exact mode of action of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is not well-documented. As an intermediate in the synthesis of Bupropion analogues, it may share similar mechanisms. Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI), and it works by inhibiting the reuptake of norepinephrine and dopamine, increasing the concentration of these two neurotransmitters in the synaptic cleft .
Biochemical Pathways
Given its use in the synthesis of bupropion analogues, it may influence the norepinephrine and dopamine pathways .
Pharmacokinetics
It is soluble in dcm and methanol , which may influence its absorption and distribution.
Result of Action
As an intermediate in the synthesis of Bupropion analogues, it may contribute to the therapeutic effects of these compounds, such as antidepressant and smoking cessation aid .
Analyse Biochimique
Biochemical Properties
As an intermediate in the synthesis of Bupropion analogues , it may interact with enzymes, proteins, and other biomolecules involved in these processes. Specific interactions have not been reported in the literature.
Cellular Effects
Given its role as an intermediate in the synthesis of Bupropion analogues , it may influence cell function indirectly through these compounds. Bupropion and its analogues can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of Bupropion analogues , its effects at the molecular level are likely mediated through these compounds. Bupropion and its analogues can interact with biomolecules, inhibit or activate enzymes, and alter gene expression .
Metabolic Pathways
The metabolic pathways involving 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one are not well-characterized. As an intermediate in the synthesis of Bupropion analogues , it may be involved in the metabolic pathways of these compounds.
Méthodes De Préparation
La N-acétylcolchinol peut être synthétisée par diverses méthodes, notamment le couplage oxydant et réducteur de biaryles, la cyclopropanation, l'expansion de cycle et la réaction de Nicholas . Une voie plus écologique et économique en termes d'étapes implique des méthodes électrochimiques, remplaçant les protocoles qui utilisent des métaux de transition ou des réactifs dangereux stoechiométriques . Dans une séquence racémique en 4 étapes, la réduction chimiosélective de la chalcone et le couplage oxydant intramoléculaire arène-arène sont effectués dans une cellule électrochimique, produisant le composé cible avec un rendement global de 41% . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, assurant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
La N-acétylcolchinol subit diverses réactions chimiques, notamment :
Oxydation : Implique l'utilisation d'agents oxydants pour introduire des atomes d'oxygène dans la molécule.
Réduction : La réduction chimiosélective de la chalcone est une étape clé de sa synthèse.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les réactifs d'iode(III) hypervalent comme PhI(O2CCF3)2 (PIFA) pour le couplage oxydant. Les principaux produits formés à partir de ces réactions comprennent des dérivés de la N-acétylcolchinol avec des activités biologiques variées.
4. Applications de la recherche scientifique
La N-acétylcolchinol a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les inhibiteurs de la polymérisation de la tubuline.
Biologie : Investigée pour ses effets sur la division cellulaire et la dynamique des microtubules.
Médecine : Explorée comme agent anticancéreux potentiel en raison de sa capacité à inhiber la polymérisation de la tubuline.
Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.
5. Mécanisme d'action
La N-acétylcolchinol exerce ses effets en se liant au cytosquelette de tubuline des cellules endothéliales dans les vaisseaux sanguins tumoraux . Cette liaison empêche la polymérisation des monomères de tubuline, perturbant la formation du fuseau mitotique et conduisant finalement à l'arrêt du cycle cellulaire et à l'apoptose . Les cibles moléculaires impliquées comprennent la tubuline et d'autres protéines associées à la dynamique des microtubules.
Comparaison Avec Des Composés Similaires
La N-acétylcolchinol est comparée à d'autres dérivés de la colchicine, tels que :
Colchicine : Le composé parent, connu pour ses propriétés anti-inflammatoires mais avec une toxicité plus élevée.
Démecolcine : Un dérivé moins toxique utilisé en chimiothérapie.
Allocolchichinoïdes : Dérivés avec un cycle benzénique remplaçant le cycle tropolone à 7 chaînons, présentant une bonne activité biologique et une toxicité moindre. La N-acétylcolchinol se distingue par son inhibition spécifique de la polymérisation de la tubuline et son potentiel en tant qu'agent thérapeutique contre le cancer.
Propriétés
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHWACIODYBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540753 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87427-61-0 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
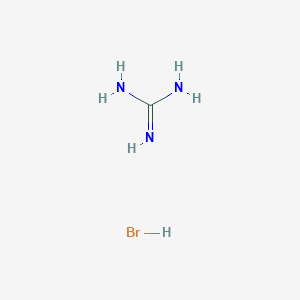
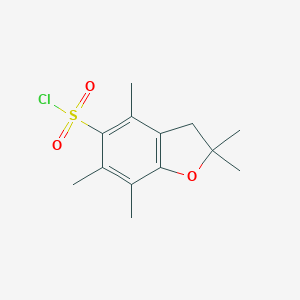
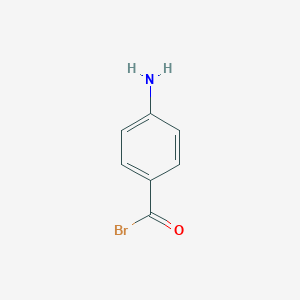
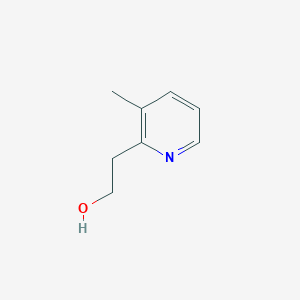
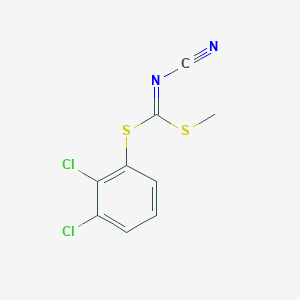
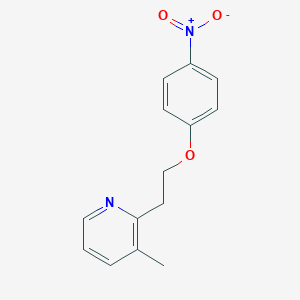
![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)


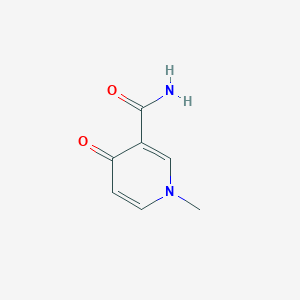
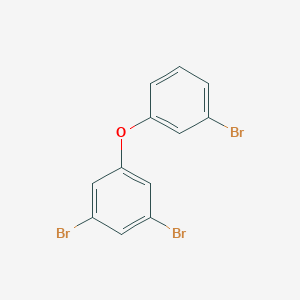
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
